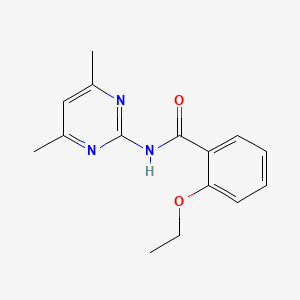
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one, also known as 5-nitro-1H-benzopyran-1-one, is a heterocyclic compound used in a variety of scientific and industrial applications. It is an organic compound with a molecular formula of C8H6NO3 and a molar mass of 170.13 g/mol. It is a yellow-orange crystalline solid that is soluble in water and has a melting point of 124-126 °C. 5-Nitro-1H-benzopyran-1-one has a variety of uses, ranging from its use as a reagent in organic synthesis to its application in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1H-benzopyran-1-one has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, thiophenes, and pyridines.
Wirkmechanismus
The mechanism of action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is not fully understood. However, it is known to undergo a variety of reactions, such as the formation of a nitroso compound, the formation of an aryl radical, and the formation of an aryl cation. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to exhibit antifungal activity, as well as inhibit the growth of several bacteria species, including Staphylococcus aureus and Bacillus subtilis.
Biochemical and Physiological Effects
5-Nitro-1H-benzopyran-1-one has been found to have a variety of biochemical and physiological effects. It has been found to act as a potent inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and is responsible for the production of uric acid. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to possess anti-inflammatory and analgesic properties, as well as inhibit the growth of several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. Additionally, it is a non-toxic compound and does not cause any adverse environmental effects. However, one of the main limitations of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments is its low solubility in organic solvents.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one. These include its use as an anti-inflammatory and analgesic agent, its use as an anti-cancer agent, its use in the synthesis of heterocyclic compounds, and its use in drug discovery and development. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one could be used to study the mechanism of action of xanthine oxidase and its inhibition, as well as to study the biochemical and physiological effects of this compound. Finally, it could be used in the synthesis of a variety of organic compounds and pharmaceuticals.
Synthesemethoden
The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is typically achieved through a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces 4-nitro-3-ethoxycarbonyl-1H-benzopyran-1-one, which is then subjected to nitration with nitric acid in the presence of sulfuric acid. This reaction produces 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one as the final product.
Eigenschaften
IUPAC Name |
5-nitro-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMVXQSJWHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)



![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)


![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)

![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
